5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside
Description
5,7-Dihydroxycoumarin 7-O-β-D-glucopyranoside (CAS: 944726-22-1) is a glycosylated coumarin derivative characterized by a 5,7-dihydroxycoumarin (also known as fraxetin) aglycone conjugated with a β-D-glucopyranosyl moiety at the 7-hydroxy position. This compound is naturally occurring and has been isolated from plants such as Morus alba (white mulberry) and Morus nigra (black mulberry) . Its structure (Figure 1) combines the bioactive coumarin core with a glucose unit, which may enhance solubility, stability, or target-specific interactions compared to its non-glycosylated counterpart.
Properties
Molecular Formula |
C15H16O9 |
|---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)22-6-3-8(17)7-1-2-11(18)23-9(7)4-6/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
PMKPSPVMSCXFLK-TVKJYDDYSA-N |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=O)OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside
Extraction and Isolation from Natural Sources
One of the primary methods for obtaining 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside is through extraction from plant materials, especially from Morus alba var. multicaulis Perro (Moraceae family). The preparation involves:
- Solvent Extraction : The root barks or other plant parts are extracted with 80% aqueous methanol under reduced pressure to yield a crude extract.
- Liquid-Liquid Partitioning : The crude extract is successively partitioned into chloroform, ethyl acetate, n-butanol, and aqueous fractions.
- Chromatographic Separation : The n-butanol layer, which contains glycosylated coumarins, is subjected to column chromatography on HP-20 resin or silica gel to isolate the target compound.
- Spectroscopic Characterization : The isolated compound is characterized by 1H-NMR, 13C-NMR, and HMBC spectra to confirm the position of the glucopyranoside moiety at C-7 and the hydroxyl groups at C-5 and C-7.
Table 1: Extraction and Isolation Summary of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside from Morus alba
| Step | Conditions/Details | Outcome |
|---|---|---|
| Solvent Extraction | 80% aqueous methanol, reduced pressure evaporation | Crude methanolic extract |
| Liquid-Liquid Partitioning | Sequential partition: chloroform, ethyl acetate, n-butanol, aqueous | Enrichment of glycosides in n-butanol layer |
| Chromatography | HP-20 column chromatography, silica gel column | Isolation of pure 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside |
| Characterization | 1H-NMR, 13C-NMR, HMBC | Structural confirmation and purity assessment |
This method is widely used due to its efficiency in isolating natural glycosides without the need for complex synthetic steps.
Chemical Synthesis Approaches
Chemical synthesis of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside involves multi-step procedures focusing on selective functionalization of the coumarin nucleus and subsequent glycosylation.
Selective Protection and Functionalization
- Selective Nicotinoylation and Tosylation : Research shows that selective protection of hydroxyl groups on 5,7-dihydroxycoumarins can be achieved by nicotinoylation at the 5-OH position, leaving the 7-OH free for further modification. Subsequent tosylation at the 7-OH position allows for selective substitution reactions.
- Protective Group Exchange : The nicotinoyl group can be removed under acidic conditions after tosylation to yield 7-O-tosylated derivatives, which serve as intermediates for glycosylation reactions.
Glycosylation
- The 7-O-tosylated coumarin derivative can be reacted with activated sugar donors (e.g., glucopyranosyl bromides or trichloroacetimidates) under glycosylation conditions to attach the β-D-glucopyranoside moiety specifically at the 7-O position.
- The stereoselectivity favoring β-glycosides is often controlled by reaction conditions and protecting groups on the sugar donor.
Table 2: Synthetic Route Summary for 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nicotinoylation | Nicotinoyl benzotriazole or nicotinoyl azide, room temperature | Selective protection of 5-OH group |
| Tosylation | p-Toluenesulfonyl chloride, base, room temperature | Protection of 7-OH as tosylate |
| Denicotinoylation | Acidic conditions | Removal of nicotinoyl protective group |
| Glycosylation | Activated β-D-glucopyranosyl donor, promoter (e.g., AgOTf), low temperature | Attachment of β-D-glucopyranoside at 7-OH |
| Deprotection | Appropriate deprotection steps | Removal of sugar protecting groups |
This synthetic strategy allows for the preparation of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside with high regio- and stereoselectivity and is applicable for analog synthesis.
Preparation of Formulations for Biological Use
For biological and pharmacological studies, 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside is often prepared in solution formulations:
- Stock Solutions : Dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.
- In Vivo Formulations : Stock solutions are diluted with solvents such as polyethylene glycol 300 (PEG300), Tween 80, saline, or corn oil in specific ratios to obtain clear or suspension solutions suitable for animal administration.
Table 3: Example Preparation of Injection Formulations
| Formulation Type | Composition Ratio (v/v) | Preparation Notes |
|---|---|---|
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Add solvents sequentially with mixing and clarification; use vortex or ultrasound if needed |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 | Mix well to obtain clear/suspension solution; example: 100 μL of 25 mg/mL DMSO stock + 900 μL corn oil yields 2.5 mg/mL working solution |
Preparation must ensure clarity before adding subsequent solvents, and dissolution aids such as warming or ultrasound may be used.
Analytical and Characterization Techniques
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the position of hydroxyl and glycoside groups.
- HMBC and DEPT : Used to establish long-range correlations and carbon multiplicity, confirming the glycosidic linkage at C-7.
- X-ray Crystallography : Applied in related coumarin derivatives to confirm regioselectivity of functionalization steps.
- Chromatography : High-performance liquid chromatography (HPLC) is used for purification and analysis, with gradient elution methods optimized for coumarin glycosides.
Summary of Research Findings
- Selective protection of hydroxyl groups on 5,7-dihydroxycoumarin allows regioselective glycosylation at the 7-O position.
- Extraction from Morus alba and related species remains a practical source of the compound.
- Synthetic routes involving nicotinoylation and tosylation provide versatile intermediates for further derivatization.
- Formulation methods for biological testing ensure compound stability and bioavailability.
- Structural confirmation relies on advanced spectroscopic and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin structure can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Properties
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside exhibits potent antioxidant activity. Studies have shown that hydroxyl groups at specific positions on the coumarin structure enhance its ability to scavenge free radicals. For instance, the introduction of a hydroxyl group at position 7 significantly improves peroxide scavenging capabilities, indicating its potential use in formulations aimed at reducing oxidative stress-related conditions .
2. Anti-Obesity Effects
Research indicates that this compound possesses anti-obesity properties. In studies involving animal models, it demonstrated the ability to inhibit fat accumulation and improve metabolic profiles. The mechanism is believed to involve modulation of lipid metabolism and enhancement of energy expenditure, making it a candidate for weight management therapies .
3. Anti-Diabetic Activity
The compound has been investigated for its effects on glycemic control. It may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. This effect is particularly relevant in the context of diabetic complications, where oxidative stress plays a significant role .
4. Neuroprotective Effects
There is emerging evidence that 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside may offer neuroprotective benefits. Its antioxidant properties could protect neuronal cells from damage caused by oxidative stress, potentially aiding in the prevention or treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Cosmetic Applications
1. Skin Care Formulations
Due to its antioxidant properties, 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside is being explored for use in cosmetic products aimed at anti-aging. It helps in protecting skin from oxidative damage caused by environmental factors such as UV radiation and pollution . The compound can be incorporated into creams and serums designed to enhance skin health and appearance.
2. Anti-Inflammatory Properties
In addition to its antioxidant effects, this compound exhibits anti-inflammatory properties, making it suitable for formulations targeting skin conditions characterized by inflammation, such as acne or eczema .
Food Science Applications
1. Food Preservation
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside may serve as a natural preservative due to its antioxidant capabilities. By preventing oxidation in food products, it can extend shelf life and maintain nutritional quality .
2. Functional Food Ingredient
The compound's health benefits make it a candidate for inclusion in functional foods aimed at promoting overall health and wellness. Its potential role in managing obesity and diabetes aligns well with current trends towards healthier eating habits .
Data Tables
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Pharmacology | Antioxidant | Scavenging free radicals |
| Anti-obesity | Modulation of lipid metabolism | |
| Anti-diabetic | Improving insulin sensitivity | |
| Neuroprotective | Protecting neuronal cells from oxidative stress | |
| Cosmetics | Skin care | Protecting against oxidative damage |
| Anti-inflammatory | Reducing skin inflammation | |
| Food Science | Food preservation | Preventing oxidation |
| Functional ingredient | Promoting health benefits |
Case Studies
- Antioxidant Efficacy Study : A study measured the IC50 values for various coumarins including 5,7-dihydroxycoumarin derivatives. The results indicated that adding hydroxyl groups significantly improved scavenging activity compared to unsubstituted coumarin .
- Anti-Obesity Research : Animal studies demonstrated that administration of 5,7-dihydroxycoumarin 7-O-beta-D-glucopyranoside led to a marked reduction in body weight gain and fat accumulation compared to control groups .
- Neuroprotection Investigation : In vitro studies showed that this compound could reduce oxidative stress-induced apoptosis in neuronal cell lines, suggesting its potential therapeutic role in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Signal Transduction: It may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s activity is influenced by hydroxylation patterns, glycosylation sites, and sugar moiety types. Below is a comparative analysis of key structural analogs:
Table 1: Structural Comparison of 5,7-Dihydroxycoumarin Derivatives and Related Compounds
Enzyme Inhibition
- Esculetin (6,7-Dihydroxycoumarin): Demonstrates dual activity as a c-di-GMP signaling inhibitor (IC₅₀ = 109 μM) and antibiotic adjuvant, enhancing tobramycin efficacy against Pseudomonas aeruginosa biofilms .
Antimicrobial and Anti-Biofilm Effects
- 5,7-Dihydroxycoumarin 7-O-β-D-glucopyranoside: Limited direct antimicrobial data are available, but its presence in antimicrobial plant extracts (e.g., Jatropha curcas) suggests synergistic roles .
- Esculetin: Reduces P. aeruginosa biofilm formation by 50% at 207 μM and lowers mortality in Galleria mellonella infection models when combined with tobramycin .
Antioxidant and Neuroprotective Activity
- 5,7-Dihydroxycoumarin derivatives : Antioxidant activity is inferred from structural analogs but requires empirical validation.
Impact of Glycosylation on Bioactivity
- Target Specificity: The apiofuranosyl-glucose tandem in 5,7-dihydroxycoumarin-7-(6-O-apiofuranosyl-glucopyranoside) may hinder enzyme binding compared to simpler glucosides .
- Stability : Glycosides generally exhibit higher metabolic stability than aglycones, prolonging circulation time.
Biological Activity
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside (also known as Morus nigra extract) is a naturally occurring compound primarily isolated from the roots of Morus nigra. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Below is a detailed exploration of its biological activity based on recent research findings.
- Molecular Formula : C₁₅H₁₆O₉
- Molecular Weight : 340.28 g/mol
- CAS Number : 944726-22-1
1. Antioxidant Activity
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in reducing oxidative stress in cells. The compound demonstrated a strong ability to reduce reactive oxygen species (ROS) levels in hydrogen peroxide-treated cells, indicating its potential protective role against oxidative damage .
2. Enzyme Inhibition
This coumarin derivative has been identified as a potent inhibitor of several enzymes:
- Tyrosinase Inhibition : It showed an IC₅₀ value of 1.05 µM against tyrosinase, which is significantly lower than many other compounds, highlighting its potential use in skin-whitening formulations .
- Collagenase Inhibition : The compound also exhibited notable inhibition against collagenase with an IC₅₀ value of 123.4 µM, suggesting its utility in preventing skin aging by preserving collagen integrity .
3. Anticancer Activity
Research indicates that 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside may possess anticancer properties:
- Breast Cancer Cell Lines : The compound was evaluated for its effects on MCF-7 breast cancer cells and exhibited significant growth inhibition at various concentrations . Its mechanism appears to involve cell cycle arrest and apoptosis induction.
- Mechanistic Insights : Studies suggest that the compound may upregulate pro-apoptotic factors like caspases while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancerous cells .
Case Study 1: Antioxidant and Anticancer Properties
A study investigated the effects of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside on oxidative stress and cancer cell proliferation. The results indicated that treatment with this compound led to a marked reduction in cell viability in cancer cells while enhancing antioxidant enzyme activity, thus providing a dual action against cancer progression and oxidative damage .
Case Study 2: Enzymatic Activity Inhibition
In another research project focusing on enzyme inhibition, the compound was tested against various enzymes involved in skin aging and pigmentation. Results showed that it effectively inhibited both tyrosinase and collagenase activities, making it a promising candidate for cosmetic applications aimed at skin lightening and anti-aging .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can 5,7-Dihydroxycoumarin 7-O-β-D-glucopyranoside be isolated from natural sources, and what purification methods are recommended?
- Methodology :
- Isolation : The compound is typically extracted from plants (e.g., Morus alba) using methanol or ethanol via Soxhlet extraction. Column chromatography with silica gel or Sephadex LH-20 is employed for preliminary separation .
- Purification : Reverse-phase HPLC (C18 column) with a mobile phase of water-acetonitrile (gradient elution) ensures high purity (>95%). Confirmation via LC-ESI-MS (negative ion mode) identifies the molecular ion peak [M-H]⁻ at m/z 447 .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
- Methodology :
- NMR : ¹H NMR reveals aromatic protons (δ 6.2–7.5 ppm for coumarin core) and anomeric proton (δ ~5.3 ppm, J = 7–8 Hz for β-D-glucopyranoside). ¹³C NMR confirms glycosylation via a downfield shift of C-7 (~δ 165 ppm) and glucosyl carbons (δ 60–105 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₉H₂₂O₁₁) with exact mass 426.11 .
Advanced Research Questions
Q. How can researchers design experiments to assess the α-glucosidase inhibitory activity of this compound, and how might contradictory data arise?
- Experimental Design :
- Assay : Use p-nitrophenyl-α-D-glucopyranoside as substrate. Measure inhibition at pH 6.8 (phosphate buffer) via UV-Vis (405 nm). IC₅₀ values < 50 μM indicate strong activity .
- Controls : Include acarbose as a positive control. Test for non-specific binding using heat-denatured enzymes.
- Data Contradictions :
- Variability may arise from enzyme source (yeast vs. mammalian α-glucosidase) or glycosylation stability under assay conditions. Validate compound integrity post-assay via TLC or LC-MS .
Q. What strategies resolve discrepancies in reported tyrosinase inhibition mechanisms?
- Mechanistic Analysis :
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive (increased Kₘ) vs. non-competitive inhibition.
- Molecular Docking : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X). Focus on binding to Cu²⁺ active sites or allosteric pockets .
Q. How can semi-synthetic derivatives of this compound be generated to enhance bioactivity?
- Synthetic Routes :
- Acetylation : Protect hydroxyl groups with acetic anhydride/pyridine. Target C-5 or glucosyl-OH for regioselective modification.
- Glycosylation : Enzymatic (β-glucosidase) or chemical methods (Koenigs-Knorr) to replace β-D-glucopyranoside with other sugars (e.g., rhamnose) .
Key Research Gaps
- Biosynthetic Pathways : Limited data on UDP-glucosyltransferase specificity in planta for 7-O-glycosylation .
- In Vivo Pharmacokinetics : Absence of studies on oral bioavailability or glucoside hydrolysis in mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
